N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate is a chemical compound with the molecular formula and a molar mass of approximately 278.26 g/mol. This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen, making it an important structure in medicinal chemistry. The oxalate component indicates that this compound is a salt or ester of oxalic acid, which can influence its solubility and biological activity.
N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate is classified as an organic compound with potential pharmacological applications due to its unique structural features. Its classification falls under the category of isoxazole derivatives, which are known for their diverse biological activities.
The synthesis of N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate can be achieved through various methods that typically involve the formation of the isoxazole ring followed by methylation and subsequent reaction with oxalic acid.
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. Techniques such as thin-layer chromatography (TLC) may be employed for monitoring the reaction progress.
The molecular structure of N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate features:
OC(=O)C(=O)O.CNCc1onc(c1)c1ccccc1
AJLXGVYNLHWXIZ-UHFFFAOYSA-N
This structural data can be used for computational modeling and predicting interactions within biological systems .
N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate can participate in various chemical reactions:
These reactions are significant in medicinal chemistry for drug design and modification .
The mechanism of action for N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate is not fully elucidated but may involve:
Research indicates that isoxazole derivatives often exhibit activities such as anti-inflammatory or analgesic effects, suggesting potential therapeutic applications .
Relevant data on these properties are crucial for understanding how the compound behaves in various environments .
N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate has potential applications in:
Its unique structure makes it a candidate for further exploration in medicinal chemistry, particularly in creating derivatives with enhanced biological activity .
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6